molecular formula C17H11F3N6O B2813009 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892760-06-4

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2813009
CAS No.: 892760-06-4
M. Wt: 372.311
InChI Key: IUCCRYMZCYTRKE-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H11F3N6O and its molecular weight is 372.311. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been explored for its antimicrobial activities through the synthesis of novel derivatives. For instance, derivatives have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, displaying good to moderate activities against test microorganisms. This highlights its potential in developing antimicrobial agents (H. Bektaş et al., 2010).

Photochemical Synthesis of Fluorinated Heterocycles

The photochemistry of certain derivatives in the presence of nitrogen nucleophiles has been studied, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles. This methodology emphasizes the potential of using these compounds in the development of fluorinated structures, beneficial for pharmaceutical and material science applications (A. Pace et al., 2004).

Energetic Materials Synthesis

Significant advancements have been made in the synthesis of energetic materials incorporating 1,2,4-oxadiazol and 1,2,4-triazol frameworks. These materials exhibit high detonation performance and are promising for applications in explosives and propellants. The synthesis process involves multiple steps, including nitrification and the formation of energetic salts, demonstrating the compound's adaptability in creating high-energy-density materials (Yu Cao et al., 2020).

Anticancer Activity Evaluation

Derivatives of the compound have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The compounds showed good to moderate activity, suggesting potential use in cancer therapy research. This demonstrates the compound's versatility and potential as a scaffold in medicinal chemistry (T. Yakantham et al., 2019).

Properties

IUPAC Name

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N6O/c18-17(19,20)11-7-4-8-12(9-11)26-14(21)13(23-25-26)16-22-15(24-27-16)10-5-2-1-3-6-10/h1-9H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCCRYMZCYTRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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